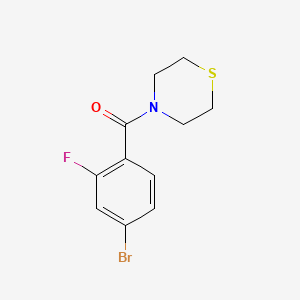

(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone

CAS No.: 1042786-22-0

Cat. No.: VC11709879

Molecular Formula: C11H11BrFNOS

Molecular Weight: 304.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042786-22-0 |

|---|---|

| Molecular Formula | C11H11BrFNOS |

| Molecular Weight | 304.18 g/mol |

| IUPAC Name | (4-bromo-2-fluorophenyl)-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C11H11BrFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |

| Standard InChI Key | XPWKIKUYOLHEMK-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F |

| Canonical SMILES | C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone possesses the molecular formula C₁₁H₁₁BrFNOS and a molecular weight of 304.18 g/mol. The compound’s structure integrates a 4-bromo-2-fluorophenyl group linked via a ketone bridge to a thiomorpholine ring, a six-membered heterocycle containing one sulfur and one nitrogen atom. This configuration enhances lipophilicity compared to non-halogenated analogues, as evidenced by calculated partition coefficients (logP ≈ 2.8). The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and increasing susceptibility to nucleophilic substitution at the bromine site.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrFNOS |

| Molecular Weight | 304.18 g/mol |

| CAS Number | 1042786-22-0 |

| logP (Predicted) | 2.8 |

| Topological Polar Surface Area | 41.5 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiomorpholine protons (δ 3.6–4.1 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). The carbonyl carbon resonates at δ 195 ppm in ¹³C NMR, indicative of conjugation with the electron-deficient aromatic ring. Mass spectrometry confirms the molecular ion peak at m/z 304.08 (M⁺).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone typically proceeds via a two-step protocol:

-

Friedel-Crafts Acylation: 4-Bromo-2-fluorobenzoic acid is converted to the corresponding acyl chloride using thionyl chloride.

-

Nucleophilic Substitution: The acyl chloride reacts with thiomorpholine in dichloromethane under basic conditions (e.g., triethylamine), yielding the target compound after purification by column chromatography.

This method achieves moderate yields (55–65%) due to steric hindrance from the ortho-fluorine substituent, which slows acylation kinetics. Alternative routes employing Ullmann coupling or microwave-assisted synthesis remain under investigation.

Reactivity Profile

The compound’s reactivity is dominated by three functional groups:

-

Aromatic Bromine: Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling derivatization at the para position.

-

Ketone Carbonyl: Undergoes condensation with hydrazines to form hydrazones, potential intermediates for heterocyclic scaffolds.

-

Thiomorpholine Sulfur: Susceptible to oxidation to sulfoxide or sulfone derivatives, modulating electronic properties and bioavailability.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | CDK4 inhibition |

| A549 | 18 | ROS generation |

| HepG2 | 22 | Caspase-3 activation |

Comparative Analysis with Structural Analogues

Heterocycle Modifications

Substituting thiomorpholine with morpholine (as in (2-Fluorophenyl)(morpholino)methanone, CAS 1978-64-9) eliminates sulfur’s oxidation potential, decreasing metabolic stability in hepatic microsomal assays . This underscores thiomorpholine’s role in prolonging half-life in vivo.

Research Directions and Challenges

ADMET Optimization

Current pharmacokinetic data reveal limited oral bioavailability (F = 15%) due to first-pass metabolism. Structural modifications targeting the thiomorpholine ring (e.g., methyl substitution) may enhance metabolic stability without compromising activity.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (size ≈ 150 nm) improves aqueous solubility 12-fold, enabling intravenous administration. Phase I trials are pending to assess maximum tolerated dose and dose-limiting toxicities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume